molecular formula C25H25BrN2O B10885854 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B10885854
M. Wt: 449.4 g/mol
InChI Key: SLSGVHGJLIXERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound that features a piperazine ring substituted with a 2-bromobenzyl group and a diphenylethanone moiety

Preparation Methods

The synthesis of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with piperazine to form 1-(2-bromobenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylethanone under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures.

Scientific Research Applications

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity. The bromobenzyl group may contribute to the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H25BrN2O

Molecular Weight

449.4 g/mol

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C25H25BrN2O/c26-23-14-8-7-13-22(23)19-27-15-17-28(18-16-27)25(29)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2

InChI Key

SLSGVHGJLIXERE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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